

An In-depth Technical Guide to the Thermal Properties of Pure Lauryl Stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lauryl Stearate**

Cat. No.: **B7821131**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of pure **Lauryl Stearate** (also known as Dodecyl Stearate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this fatty acid ester in their work, particularly in applications where its thermal behavior is a critical parameter. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Thermal Properties

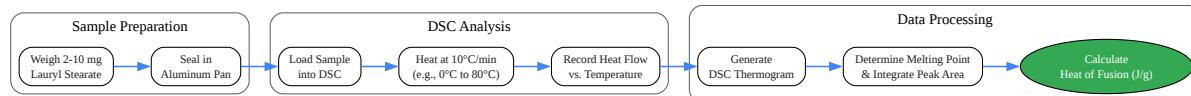
Lauryl Stearate is the ester of lauryl alcohol and stearic acid. It is a white, waxy solid at room temperature. Its thermal characteristics are fundamental to its application in various fields, including as an emollient, thickener, and phase change material.

Physical and Thermal Data

The following table summarizes the key physical and thermal properties of pure **Lauryl Stearate** gathered from available literature. It is important to note that while some properties are well-documented, specific experimental data for heat of fusion, specific heat capacity, and thermal conductivity are not readily available in the public domain and would require direct experimental determination for high-precision applications.

Property	Value	Units	Notes / Synonyms
Chemical Name	Dodecyl octadecanoate	-	Lauryl Stearate, Dodecyl Stearate
CAS Number	5303-25-3	-	-
Molecular Formula	C ₃₀ H ₆₀ O ₂	-	-
Molecular Weight	452.8	g/mol	[1]
Physical State	Solid	-	At standard temperature and pressure
Melting Point	~41	°C	[2]
Boiling Point	484.9 ± 13.0	°C	At 760 mmHg [2]
Flash Point	255.5 ± 9.7	°C	[2]
Density	0.9 ± 0.1	g/cm ³	[2]
Heat of Fusion	Data not available in searched literature.	J/g	-
Specific Heat Capacity	Data not available in searched literature.	J/(g·K)	-
Thermal Conductivity	Data not available in searched literature.	W/(m·K)	-
Decomposition Temp.	Data not available in searched literature.	°C	See Section 2.2 for typical TGA protocol.

Experimental Protocols for Thermal Analysis


To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the typical methodologies for determining the key thermal properties of fatty acid esters like **Lauryl Stearate**.

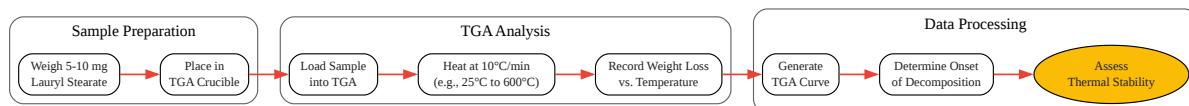
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a material.

Methodology:

- **Sample Preparation:** A small sample of high-purity **Lauryl Stearate** (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
- **Experimental Conditions:**
 - **Heating Rate:** A controlled heating rate, typically 10 °C/min, is applied.
 - **Temperature Program:** The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature sufficiently above its melting point (e.g., 80 °C).
 - **Atmosphere:** The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The heat of fusion (ΔH_{fus}) is calculated by integrating the area of the melting peak.

[Click to download full resolution via product page](#)

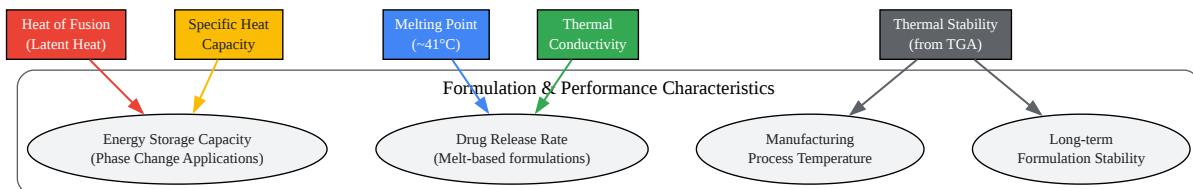

DSC Experimental Workflow for **Lauryl Stearate**.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of **Lauryl Stearate**.

Methodology:

- Sample Preparation: A sample of **Lauryl Stearate** (typically 5-10 mg) is placed in an open ceramic or aluminum TGA crucible.
- Instrument Setup: The TGA instrument is tared to zero with an empty crucible.
- Experimental Conditions:
 - Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
 - Temperature Range: The sample is heated from ambient temperature to a high temperature, for instance, 600 °C, to ensure complete decomposition.
 - Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 50%) are determined to characterize the thermal stability.



[Click to download full resolution via product page](#)

TGA Experimental Workflow for **Lauryl Stearate**.

Logical Relationship of Thermal Properties in Formulation

The thermal properties of **Lauryl Stearate** are interconnected and influence its suitability for various applications, especially in drug delivery systems where it might be used as a lipid matrix for controlled release or as a component in solid lipid nanoparticles.

[Click to download full resolution via product page](#)

Influence of Thermal Properties on Formulation.

Conclusion

This guide has consolidated the available data on the thermal properties of pure **Lauryl Stearate** and outlined the standard methodologies for their determination. While foundational properties such as melting and boiling points are established, a notable gap exists in the publicly available, experimentally determined data for its heat of fusion, specific heat capacity, and thermal conductivity. For applications requiring precise thermal management and modeling, it is recommended that these properties be determined experimentally using the protocols described herein. The provided workflows and diagrams serve as a practical reference for setting up such experimental investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lauryl Stearate | C₃₀H₆₀O₂ | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Pure Lauryl Stearate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7821131#thermal-properties-of-pure-lauryl-stearate\]](https://www.benchchem.com/product/b7821131#thermal-properties-of-pure-lauryl-stearate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com